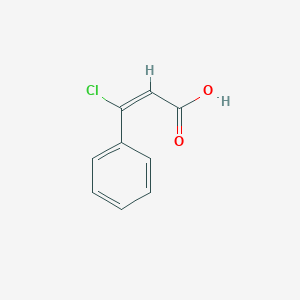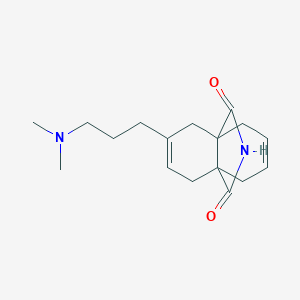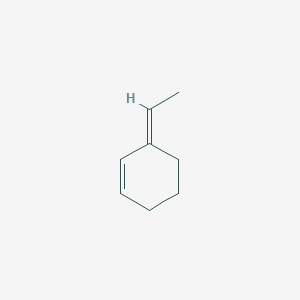![molecular formula C39H30Cl2FeN6O8 B231762 2,3-Pyrrolidinedione, 4-[(4-hydroxy-3-methoxyphenyl)methylene]-1-(2-phenylethyl)- CAS No. 17574-09-3](/img/structure/B231762.png)
2,3-Pyrrolidinedione, 4-[(4-hydroxy-3-methoxyphenyl)methylene]-1-(2-phenylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Pyrrolidinedione, 4-[(4-hydroxy-3-methoxyphenyl)methylene]-1-(2-phenylethyl)-, also known as HMP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties.
Wirkmechanismus
2,3-Pyrrolidinedione, 4-[(4-hydroxy-3-methoxyphenyl)methylene]-1-(2-phenylethyl)- exerts its therapeutic effects through various mechanisms. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase. 2,3-Pyrrolidinedione, 4-[(4-hydroxy-3-methoxyphenyl)methylene]-1-(2-phenylethyl)- also inhibits the proliferation and migration of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
2,3-Pyrrolidinedione, 4-[(4-hydroxy-3-methoxyphenyl)methylene]-1-(2-phenylethyl)- has been shown to modulate various biochemical and physiological processes. It has been reported to reduce blood glucose levels, improve insulin sensitivity, and decrease lipid accumulation in adipose tissue. 2,3-Pyrrolidinedione, 4-[(4-hydroxy-3-methoxyphenyl)methylene]-1-(2-phenylethyl)- also exerts neuroprotective effects by reducing neuronal damage and improving cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
2,3-Pyrrolidinedione, 4-[(4-hydroxy-3-methoxyphenyl)methylene]-1-(2-phenylethyl)- has several advantages for use in lab experiments. It is stable, soluble in water and organic solvents, and has a relatively low toxicity profile. However, its synthesis method is complex and time-consuming, which may limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for research on 2,3-Pyrrolidinedione, 4-[(4-hydroxy-3-methoxyphenyl)methylene]-1-(2-phenylethyl)-. One potential area of investigation is its role in the treatment of metabolic disorders, such as diabetes and obesity. 2,3-Pyrrolidinedione, 4-[(4-hydroxy-3-methoxyphenyl)methylene]-1-(2-phenylethyl)- may also be studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases. Additionally, its anti-cancer properties warrant further investigation for its potential use in cancer therapy.
Conclusion:
In conclusion, 2,3-Pyrrolidinedione, 4-[(4-hydroxy-3-methoxyphenyl)methylene]-1-(2-phenylethyl)- is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. It possesses anti-inflammatory, antioxidant, and anti-cancer properties and has been investigated for its role in the treatment of various diseases. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of 2,3-Pyrrolidinedione, 4-[(4-hydroxy-3-methoxyphenyl)methylene]-1-(2-phenylethyl)-.
Synthesemethoden
2,3-Pyrrolidinedione, 4-[(4-hydroxy-3-methoxyphenyl)methylene]-1-(2-phenylethyl)- can be synthesized through a multi-step process involving the condensation of 4-hydroxy-3-methoxybenzaldehyde with 2-phenylethylamine, followed by cyclization with ethyl acetoacetate and subsequent hydrolysis. The final product is obtained through recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
2,3-Pyrrolidinedione, 4-[(4-hydroxy-3-methoxyphenyl)methylene]-1-(2-phenylethyl)- has been studied extensively for its potential therapeutic properties in various fields of research. It has been shown to possess anti-inflammatory, antioxidant, and anti-cancer properties. 2,3-Pyrrolidinedione, 4-[(4-hydroxy-3-methoxyphenyl)methylene]-1-(2-phenylethyl)- has been investigated for its role in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's, as well as cardiovascular diseases, diabetes, and obesity.
Eigenschaften
| 17574-09-3 | |
Molekularformel |
C39H30Cl2FeN6O8 |
Molekulargewicht |
337.4 g/mol |
IUPAC-Name |
4-[(4-hydroxy-3-methoxyphenyl)methylidene]-1-(2-phenylethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C20H19NO4/c1-25-18-12-15(7-8-17(18)22)11-16-13-21(20(24)19(16)23)10-9-14-5-3-2-4-6-14/h2-8,11-12,22H,9-10,13H2,1H3 |
InChI-Schlüssel |
AGPDVNNLRFLPIW-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)C=C2CN(C(=O)C2=O)CCC3=CC=CC=C3)O |
Kanonische SMILES |
COC1=C(C=CC(=C1)C=C2CN(C(=O)C2=O)CCC3=CC=CC=C3)O |
| 17574-09-3 | |
Synonyme |
4-(4-Hydroxy-3-methoxybenzylidene)-1-phenethyl-2,3-pyrrolidinedione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[(2-hydroxy-4-methylphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B231687.png)
![4-chloro-N-[(pyridin-3-ylmethyl)carbamothioyl]benzamide](/img/structure/B231688.png)

![4-chloro-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B231698.png)

![2-chloro-N-[(2-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B231700.png)





